molecular formula C44H68N10O9 B013218 (2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoic acid CAS No. 261969-05-5

(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoic acid

Cat. No. B013218
M. Wt: 881.1 g/mol
InChI Key: OBMFGXCPBIYSPH-FFIZALLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex amino acids or peptides involves stereoselective preparation techniques. For instance, Ishibuchi et al. (1992) demonstrated the stereoselective synthesis of related amino acids from chiral synthons, highlighting the importance of stereochemistry in the synthesis of complex biomolecules (Ishibuchi, Nagatani, Ishizuka, & Kunieda, 1992). Similarly, Shibata, Itoh, & Terashima (1998) achieved the synthesis of a key component of HIV protease inhibitors through highly diastereoselective cyanohydrin formation, showcasing the precision required in synthesizing biologically active compounds (Shibata, Itoh, & Terashima, 1998).

Molecular Structure Analysis

The structure of amino acids and peptides is crucial for their function. Studies like that by Egorov et al. (2010) on the synthesis and X-ray structure analysis of potential antiviral agents demonstrate the significance of molecular structure in understanding the biological activity of compounds (Egorov, Rusinov, Slepukhin, & Chupakhin, 2010).

Chemical Reactions and Properties

Chemical reactions involving amino acids often involve modifications to side chains or backbones to alter their properties or introduce new functionalities. The work of Griesbeck, Mauder, & Müller (1992) on the photochemistry of N-phthaloyl α-amino acid esters illustrates how light-induced reactions can lead to the formation of β,γ-unsaturated α-amino acids, among other products, highlighting the diverse reactivity of amino acid derivatives (Griesbeck, Mauder, & Müller, 1992).

Physical Properties Analysis

The study of the physical properties of amino acids, such as their thermodynamic behavior in different solutions, is fundamental to understanding their stability and interactions. Pal & Chauhan (2011) investigated the volumetric and ultrasonic properties of various amino acids in aqueous solutions, providing insight into the solute-solvent interactions that can influence the stability and behavior of peptides and proteins in biological systems (Pal & Chauhan, 2011).

Chemical Properties Analysis

Understanding the chemical properties of amino acids, including their reactivity and interaction with other molecules, is crucial for their application in peptide synthesis and drug design. The synthesis and structural studies by Avila-Montiel et al. (2015) of amino amide salts derived from 2-(aminomethyl)benzimidazole and α-amino acids showcase the intricate interactions and potential applications of amino acid derivatives in medicinal chemistry (Avila-Montiel et al., 2015).

Scientific Research Applications

Synthesis Techniques

The compound has been a subject of research in the context of synthesis techniques. For instance, Ishibuchi et al. (1992) discussed the stereoselective preparation of similar amino acids from specific chiral synthons, highlighting the complexity and precision involved in synthesizing such compounds (Ishibuchi, Nagatani, Ishizuka, & Kunieda, 1992).

Computational Peptidology

Flores-Holguín et al. (2019) used computational peptidology, aided by conceptual density functional theory, to study the chemical reactivity of peptides, including compounds similar to the one . This approach provides insights into the molecular properties and structures, important for drug design (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Structural Analysis and Confirmation

Kirihata et al. (1995) focused on the synthesis and structural confirmation of unusual amino acids, including those structurally related to your compound of interest. Their work emphasizes the importance of structural analysis in understanding the properties of such complex molecules (Kirihata, Nakao, Fukuari, & Ichimoto, 1995).

Impact on Aminopeptidases

Rich et al. (1984) explored the inhibition of aminopeptidases by derivatives of compounds similar to the one you're interested in. Their research provides insights into the interaction of these compounds with enzymes, which is crucial for understanding their potential therapeutic applications (Rich, Moon, & Harbeson, 1984).

Conformational Analysis

In 2003, Casanovas et al. investigated the conformational preferences of cyclopropane analogues of phenylalanine, which share structural similarities with your compound. This study highlights the significance of conformational analysis in predicting the behavior of such complex molecules (Casanovas, Jiménez, Cativiela, Pérez, & Alemán, 2003).

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H68N10O9/c1-27(2)37(47)42(60)51-31(19-11-13-21-45)40(58)53-33(23-29-15-7-5-8-16-29)39(57)48-26-36(56)54-38(28(3)4)43(61)49-25-35(55)50-34(24-30-17-9-6-10-18-30)41(59)52-32(44(62)63)20-12-14-22-46/h5-10,15-18,27-28,31-34,37-38H,11-14,19-26,45-47H2,1-4H3,(H,48,57)(H,49,61)(H,50,55)(H,51,60)(H,52,59)(H,53,58)(H,54,56)(H,62,63)/t31-,32-,33-,34-,37-,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMFGXCPBIYSPH-FFIZALLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H68N10O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

881.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoic acid
Reactant of Route 2
(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoic acid
Reactant of Route 3
(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoic acid
Reactant of Route 4
(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoic acid
Reactant of Route 5
(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoic acid
Reactant of Route 6
(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.